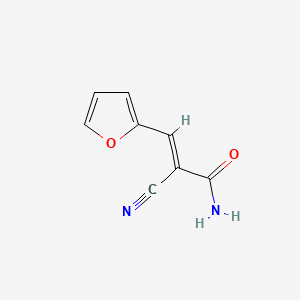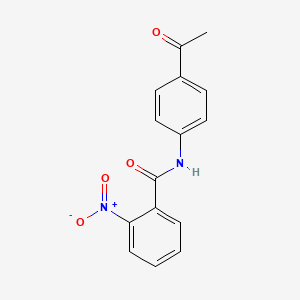![molecular formula C14H10ClN3O2 B5780802 2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves condensation reactions, utilizing key functional groups to form the oxadiazole ring. For example, the synthesis of related 1,3,4-oxadiazole derivatives has been achieved through reactions involving hydrazides and carboxylic acid derivatives under various conditions to form the heterocyclic oxadiazole core (Holla et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol have been found to target the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.
Mode of Action
Similar compounds like 2,4-d act by mimicking the auxin growth hormone indoleacetic acid (iaa), causing rapid, uncontrolled growth
Biochemical Pathways
A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to inhibit acetylcholinesterase, which could affect the cholinergic system . This could potentially lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve impulses.
Pharmacokinetics
A related compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to have good oral bioavailability, with properties such as lipophilicity (logp), ionization constant (pka), solubility (logs), and permeability (logd) being key factors . These properties could influence the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Result of Action
Based on the potential target of action, inhibition of acetylcholinesterase could lead to an overstimulation of muscles and glands due to the accumulation of acetylcholine .
Action Environment
Factors such as ph and temperature could potentially affect the stability and activity of the compound .
Propriétés
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-5-1-2-7-12(10)19-9-13-17-14(18-20-13)11-6-3-4-8-16-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEHDXHXRCBGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)

![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)
![N'-[(3-methyl-4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5780752.png)

![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)

![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)




